molecular formula C22H27NO4 B178524 (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate CAS No. 198561-87-4

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate

Cat. No. B178524
M. Wt: 369.5 g/mol
InChI Key: CPEHAICNNOERSX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate, also known as 9-Fluorenylmethyl carbamate (FMC), is a small molecule of interest for its potential applications in the areas of synthetic organic chemistry, drug discovery, and materials science. FMC is a derivative of fluorenylmethylcarbamate, an important carbamate intermediate used in the synthesis of a wide range of compounds. It has been studied extensively due to its unique properties, such as its high solubility, low volatility, and low toxicity. FMC has been used as a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

  • Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

    • Field : Organic Chemistry
    • Application Summary : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst to produce N-Boc-protected anilines .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the production of N-Boc-protected anilines .
  • Synthesis of Tetrasubstituted Pyrroles

    • Field : Organic Chemistry
    • Application Summary : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Dipeptide Synthesis

    • Field : Biochemistry
    • Application Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the production of dipeptides in satisfactory yields .
  • Biochemical Reagents

    • Field : Biochemistry
    • Application Summary : tert-Butyl carbamate is used as a biochemical reagent . It is often used in the synthesis of various organic compounds .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the production of various organic compounds .
  • Solubility Studies

    • Field : Physical Chemistry
    • Application Summary : tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water . This property can be useful in various chemical reactions and solubility studies .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the determination of the solubility of tert-Butyl carbamate in various solvents .
  • Biochemical Reagents

    • Field : Biochemistry
    • Application Summary : tert-Butyl carbamate is used as a biochemical reagent . It is often used in the synthesis of various organic compounds .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the production of various organic compounds .
  • Solubility Studies

    • Field : Physical Chemistry
    • Application Summary : tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water . This property can be useful in various chemical reactions and solubility studies .
    • Method of Application : The exact method of application or experimental procedures were not specified in the source .
    • Results : The outcome of this process is the determination of the solubility of tert-Butyl carbamate in various solvents .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHAICNNOERSX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427136
Record name (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate

CAS RN

198561-87-4
Record name 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198561-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 5
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 6
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.